Cas no 1553821-67-2 (3-(3-{(tert-butoxy)carbonylamino}-5-methylpiperidin-1-yl)propanoic acid)

3-(3-{(tert-Butoxy)carbonylamino}-5-methylpiperidin-1-yl)propanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a 5-methylpiperidine moiety. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, making it valuable in peptide synthesis and medicinal chemistry applications. The propanoic acid linker provides versatility for further functionalization, while the methyl-substituted piperidine core contributes to conformational rigidity, potentially influencing binding affinity in bioactive compounds. This intermediate is particularly useful in the design of protease inhibitors, receptor modulators, and other pharmacologically relevant molecules. Its well-defined protection strategy and structural features make it a practical building block for complex organic synthesis.
3-(3-{(tert-butoxy)carbonylamino}-5-methylpiperidin-1-yl)propanoic acid structure
1553821-67-2 structure
Product name:3-(3-{(tert-butoxy)carbonylamino}-5-methylpiperidin-1-yl)propanoic acid
CAS No:1553821-67-2
MF:C14H26N2O4
MW:286.367244243622
CID:6313014
PubChem ID:112544754

3-(3-{(tert-butoxy)carbonylamino}-5-methylpiperidin-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3-{(tert-butoxy)carbonylamino}-5-methylpiperidin-1-yl)propanoic acid
    • EN300-12719181
    • 1553821-67-2
    • 3-(3-{[(tert-butoxy)carbonyl]amino}-5-methylpiperidin-1-yl)propanoic acid
    • Inchi: 1S/C14H26N2O4/c1-10-7-11(15-13(19)20-14(2,3)4)9-16(8-10)6-5-12(17)18/h10-11H,5-9H2,1-4H3,(H,15,19)(H,17,18)
    • InChI Key: XKISWDRFWBLFCC-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC1CN(CCC(=O)O)CC(C)C1)=O

Computed Properties

  • Exact Mass: 286.18925731g/mol
  • Monoisotopic Mass: 286.18925731g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.9Ų
  • XLogP3: -0.8

3-(3-{(tert-butoxy)carbonylamino}-5-methylpiperidin-1-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-12719181-1.0g
3-(3-{[(tert-butoxy)carbonyl]amino}-5-methylpiperidin-1-yl)propanoic acid
1553821-67-2
1g
$1200.0 2023-05-25
Enamine
EN300-12719181-5.0g
3-(3-{[(tert-butoxy)carbonyl]amino}-5-methylpiperidin-1-yl)propanoic acid
1553821-67-2
5g
$3479.0 2023-05-25
Enamine
EN300-12719181-0.25g
3-(3-{[(tert-butoxy)carbonyl]amino}-5-methylpiperidin-1-yl)propanoic acid
1553821-67-2
0.25g
$1104.0 2023-05-25
Enamine
EN300-12719181-2500mg
3-(3-{[(tert-butoxy)carbonyl]amino}-5-methylpiperidin-1-yl)propanoic acid
1553821-67-2
2500mg
$1650.0 2023-10-02
Enamine
EN300-12719181-10000mg
3-(3-{[(tert-butoxy)carbonyl]amino}-5-methylpiperidin-1-yl)propanoic acid
1553821-67-2
10000mg
$3622.0 2023-10-02
Enamine
EN300-12719181-50mg
3-(3-{[(tert-butoxy)carbonyl]amino}-5-methylpiperidin-1-yl)propanoic acid
1553821-67-2
50mg
$707.0 2023-10-02
Enamine
EN300-12719181-2.5g
3-(3-{[(tert-butoxy)carbonyl]amino}-5-methylpiperidin-1-yl)propanoic acid
1553821-67-2
2.5g
$2351.0 2023-05-25
Enamine
EN300-12719181-0.1g
3-(3-{[(tert-butoxy)carbonyl]amino}-5-methylpiperidin-1-yl)propanoic acid
1553821-67-2
0.1g
$1056.0 2023-05-25
Enamine
EN300-12719181-1000mg
3-(3-{[(tert-butoxy)carbonyl]amino}-5-methylpiperidin-1-yl)propanoic acid
1553821-67-2
1000mg
$842.0 2023-10-02
Enamine
EN300-12719181-100mg
3-(3-{[(tert-butoxy)carbonyl]amino}-5-methylpiperidin-1-yl)propanoic acid
1553821-67-2
100mg
$741.0 2023-10-02

3-(3-{(tert-butoxy)carbonylamino}-5-methylpiperidin-1-yl)propanoic acid Related Literature

Additional information on 3-(3-{(tert-butoxy)carbonylamino}-5-methylpiperidin-1-yl)propanoic acid

Introduction to 3-(3-{(tert-butoxy)carbonylamino}-5-methylpiperidin-1-yl)propanoic acid (CAS No. 1553821-67-2)

3-(3-{(tert-butoxy)carbonylamino}-5-methylpiperidin-1-yl)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 1553821-67-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a tert-butoxy carbonylamino group and a methylpiperidin-1-yl moiety in its molecular structure contributes to its unique chemical properties and functional versatility, making it a valuable intermediate in the synthesis of more complex pharmacological agents.

The structure of 3-(3-{(tert-butoxy)carbonylamino}-5-methylpiperidin-1-yl)propanoic acid exhibits a well-defined three-dimensional framework that facilitates interactions with biological targets. The tert-butoxy carbonylamino group, in particular, serves as a protective group for amino functions, which is a common strategy in peptide and protein drug synthesis. This feature enhances the stability of the compound during synthetic processes, allowing for controlled modifications at other reactive sites. Additionally, the methylpiperidin-1-yl substituent introduces a basic nitrogen atom, which can participate in hydrogen bonding or coordinate with metal ions, further influencing its reactivity and binding affinity.

In recent years, there has been growing interest in piperidine derivatives due to their role as key scaffolds in drug discovery. These compounds have been extensively studied for their potential applications in treating various diseases, including neurological disorders, cancer, and infectious diseases. The biological activity of 3-(3-{(tert-butoxy)carbonylamino}-5-methylpiperidin-1-yl)propanoic acid has been explored in several preclinical studies, where it demonstrated promising interactions with target proteins and enzymes. For instance, research has indicated that this compound may exhibit inhibitory effects on certain kinases and proteases, which are often implicated in pathological processes.

The synthesis of 3-(3-{(tert-butoxy)carbonylamino}-5-methylpiperidin-1-yl)propanoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the tert-butoxy carbonylamino group typically involves an amide bond formation between a carboxylic acid derivative and an amine-bearing precursor. This step is critical for protecting the amino group from unwanted side reactions during subsequent synthetic transformations. The subsequent incorporation of the methylpiperidin-1-yl moiety often involves nucleophilic substitution or condensation reactions, depending on the synthetic route chosen.

Recent advancements in pharmaceutical chemistry have enabled the development of more efficient synthetic methodologies for complex molecules like 3-(3-{(tert-butoxy)carbonylamino}-5-methylpiperidin-1-yl)propanoic acid. Techniques such as flow chemistry and catalytic asymmetric synthesis have been employed to improve reaction efficiency and reduce byproduct formation. These innovations not only enhance the scalability of production but also contribute to greener chemical processes by minimizing waste generation.

The pharmacological potential of 3-(3-{(tert-butoxy)carbonylamino}-5-methylpiperidin-1-yl)propanoic acid has been further investigated through computational modeling and experimental screening. Virtual screening techniques have been used to identify potential binding pockets on target proteins, while high-throughput screening (HTS) has allowed for rapid assessment of biological activity across large libraries of compounds. These approaches have helped researchers prioritize candidates for further development based on their predicted efficacy and selectivity.

In clinical settings, the use of propanoic acid derivatives as pharmacophores has shown promise in treating metabolic disorders and inflammatory conditions. The structural features of 3-(3-{(tert-butoxy)carbonylamino}-5-methylpiperidin-1-yl)propanoic acid, including its ability to modulate enzyme activity and interact with cellular receptors, make it a candidate for therapeutic intervention in various diseases. Ongoing clinical trials are evaluating the safety and efficacy of related compounds that share structural similarities with this molecule.

The regulatory landscape for novel pharmaceutical compounds like 3-(3-{(tert-butoxy)carbonylamino}-5-methylpiperidin-1-yl)propanoic acid is stringent but well-established. Regulatory agencies require comprehensive data on chemical purity, pharmacokinetics, toxicology, and clinical efficacy before approving a drug for market use. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure consistent quality throughout the production process. This rigorous regulatory framework ensures that patients receive safe and effective treatments derived from well-characterized chemical entities.

Future directions in the study of 3-(3-{(tert-butoxy)carbonylamino}-5-methylpiperidin-1-yl)propanoic acid may include exploring its role as a lead compound or building block in drug design. By modifying its core structure or appending different functional groups, researchers can generate novel analogs with enhanced biological activity or improved pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to translate laboratory discoveries into clinical applications.

In conclusion,3-(3-{(tert-butoxy)carbonylamino}-5-methylpiperidin-1-yl)propanoic acid (CAS No. 1553821-67-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its synthesis, biological activity, and regulatory considerations highlight its importance as a compound worthy of further study and development. As research continues to uncover new insights into its properties,this molecule is poised to contribute to the discovery of novel treatments for human diseases.

Recommend Articles

Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.